(+/-)-MDMA-13C6 Hydrochloride
Description
Significance of Stable Isotope Labeling in Pharmaceutical and Forensic Science
Stable isotope labeling is a technique of immense value in both pharmaceutical and forensic sciences. In pharmaceutical research, it facilitates the study of drug metabolism and pharmacokinetics without the need for radioactive tracers. In forensics, stable isotope ratio analysis can help trace the geographic origins of illicit drugs and link different seizures to a common source. nih.govanthropologyapps.comresearchgate.net The isotopic fingerprint of a substance, determined by the ratios of stable isotopes of elements like carbon, nitrogen, hydrogen, and oxygen, can provide unique information about its manufacturing process and origin. ehleringer.net
The use of stable isotope-labeled internal standards (SIL-ISs) is particularly critical in quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These standards, which are chemically identical to the analyte of interest but have a different mass, are added to a sample in a known quantity before processing. chiron.no This allows for the accurate quantification of the target compound by correcting for any loss during sample preparation and variations in the analytical instrument's response. chiron.no
Rationale for Carbon-13 Labeling in Amphetamine-Type Stimulants Research
While various stable isotopes can be used for labeling, carbon-13 (¹³C) offers distinct advantages in the study of amphetamine-type stimulants. nih.govnih.gov Unlike deuterium (B1214612) (²H) labeling, which can sometimes alter the chromatographic behavior of a molecule, ¹³C-labeled compounds typically co-elute perfectly with their unlabeled counterparts. nih.govresearchgate.net This co-elution is crucial for accurate quantification, especially when dealing with complex biological matrices where matrix effects can interfere with the analysis. chiron.no
Studies have shown that ¹³C-labeled internal standards are superior to their deuterium-labeled counterparts for analytical purposes, providing better correction for ion suppression and leading to higher precision and accuracy. nih.govchiron.no The synthesis of various ¹³C₆-labeled phenethylamine (B48288) derivatives, including amphetamine and methamphetamine, has been undertaken to improve the accurate quantification of these substances in biological samples for forensic analysis, health sciences, and metabolomics studies. nih.gov
Overview of Research Paradigms Employing (+/-)-MDMA-13C6 Hydrochloride
The application of this compound in research is multifaceted. A primary use is as an internal standard for the highly accurate and reliable quantification of MDMA in various samples, including those analyzed in forensic toxicology and clinical research. zeptometrix.comlgcstandards.comlgcstandards.com Its use in conjunction with techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) allows for precise measurements that are essential for legal and medical purposes. nih.govsigmaaldrich.com
Beyond its role as an internal standard, stable isotope-labeled MDMA is instrumental in metabolic studies. By tracing the metabolic fate of the ¹³C-labeled molecule, researchers can identify and quantify its various metabolites, providing a clearer understanding of how the body processes the substance. This information is vital for comprehending its pharmacological and toxicological profiles.
Furthermore, research utilizing stable isotope ratio mass spectrometry (IRMS) on MDMA and its precursors helps in profiling and sourcing illicitly produced tablets. researchgate.netresearchgate.netgriffith.edu.au By analyzing the isotopic signatures, law enforcement and forensic scientists can potentially link different drug seizures, identify the synthetic routes used, and even trace the precursors to their geographical origins. researchgate.netgriffith.edu.au
Interactive Data Table: Applications of this compound
| Research Area | Application | Analytical Techniques | Key Findings |
| Forensic Toxicology | Internal standard for quantification of MDMA in biological samples. | GC-MS, LC-MS/MS | Improved accuracy and precision in drug testing. nih.govchiron.nonih.gov |
| Metabolism Studies | Tracing the metabolic pathways of MDMA. | Mass Spectrometry | Identification and quantification of metabolites. |
| Drug Trafficking Investigations | Isotopic profiling to link seizures and identify synthetic routes. | IRMS | Differentiation of precursor materials and synthesis batches. researchgate.netresearchgate.netgriffith.edu.au |
| Pharmaceutical Development | Reference material for quality control and formulation analysis. | HPLC, NMR | Ensuring purity and consistency of pharmaceutical-grade MDMA. researchgate.netacs.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i3+1,4+1,6+1,9+1,10+1,11+1; |
InChI Key |
LUWHVONVCYWRMZ-GUDWOQMWSA-N |
Isomeric SMILES |
CC(C[13C]1=[13CH][13C]2=[13C]([13CH]=[13CH]1)OCO2)NC.Cl |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl |
Origin of Product |
United States |
Synthetic Methodologies for +/ Mdma 13c6 Hydrochloride
Strategies for Carbon-13 Isotopic Incorporation
The introduction of the ¹³C₆ moiety into the MDMA molecule is achieved by utilizing a precursor that already contains the fully labeled phenyl ring. This approach ensures the precise and stable placement of the isotopic labels.
A common and effective strategy for synthesizing ring-labeled aromatic compounds begins with a commercially available, uniformly labeled starting material like [¹³C₆]-Phenol. nih.gov This ensures that all six carbon atoms of the aromatic ring are ¹³C isotopes from the outset. The synthesis then proceeds through a series of transformations to build the final MDMA structure upon this labeled core.
One established pathway involves the conversion of [¹³C₆]-Phenol into a key intermediate, [¹³C₆]-catechol. This transformation can be accomplished through a multi-step sequence involving:
Mononitration: Reaction of [¹³C₆]-Phenol with a nitrating agent to produce a mixture of ortho- and para-nitrophenols.
Isomer Separation: Chromatographic separation of the desired ortho-nitrophenol isomer.
Reduction: Hydrogenation of the nitro group to an amino group, yielding ortho-aminophenol.
Diazotization and Hydrolysis: Conversion of the amino group to a diazonium salt, which is subsequently hydrolyzed to a hydroxyl group, yielding [¹³C₆]-catechol. researchgate.net
Once [¹³C₆]-catechol is obtained, it can be converted to another crucial intermediate, [¹³C₆]-piperonal (3,4-methylenedioxybenzaldehyde). This is typically achieved through a Williamson ether synthesis, where the two hydroxyl groups of catechol react with a methylene (B1212753) dihalide (e.g., dichloromethane) in the presence of a base to form the characteristic methylenedioxy bridge.
From [¹³C₆]-piperonal, the synthesis can proceed via established routes to MDMA. For example, a Henry reaction with nitroethane followed by reduction yields the labeled 3,4-methylenedioxyphenyl-2-propanone ([¹³C₆]-MDP2P), a direct precursor to MDMA.
An alternative advanced method for forming the labeled 3,4-methylenedioxy ring system involves a Stille-type cross-coupling reaction, which has been successfully employed in the synthesis of [¹³C₆]-labeled 3,4-methylenedioxymethamphetamine. nih.gov
MDMA possesses a single chiral center, existing as two enantiomers, (R)-MDMA and (S)-MDMA. While the target compound is the racemic mixture ((+/-)-MDMA), methods for producing the individual labeled stereoisomers are also relevant for stereospecific research. These syntheses can be adapted by introducing chirality after the formation of the key labeled precursor.
Once [¹³C₆]-MDP2P is synthesized, it can be subjected to enantioselective reductive amination. This is often achieved using a chiral auxiliary. For instance, reacting [¹³C₆]-MDP2P with a chiral amine, such as (S)-α-methylbenzylamine, forms a mixture of diastereomeric imines or enamines. After separation of the desired diastereomer, subsequent reduction and removal of the chiral auxiliary yield the enantiopure (S)- or (R)-[¹³C₆]-MDMA.
Scalability and Purity Requirements for Research-Grade (+/-)-MDMA-13C6 Hydrochloride
The production of this compound as a research-grade standard necessitates adherence to stringent scalability and purity protocols, analogous to those used in current Good Manufacturing Practice (cGMP) for pharmaceutical compounds.
Purity Requirements: For its use as an internal standard in quantitative analysis, the chemical and isotopic purity of this compound must be exceptionally high.
Chemical Purity: Research-grade standards typically require a chemical purity of >99.5%, as determined by High-Performance Liquid Chromatography (HPLC).
Impurity Profile: No single impurity should exceed a threshold of 0.1%, with validated processes for unlabeled MDMA achieving levels where no single impurity exceeds 0.05%. scirp.org
Isotopic Purity: The isotopic enrichment of the ¹³C atoms should be as high as possible, typically ≥99 atom % ¹³C, to ensure a distinct and clean mass signal separate from the unlabeled analogue.
Residual Solvents: The final product must be analyzed for residual solvents used during synthesis and purification, with levels required to be below the limits set by regulatory guidance.
| Parameter | Specification | Primary Analytical Method |
|---|---|---|
| Chemical Purity | > 99.5% | HPLC |
| Individual Impurity | < 0.1% | HPLC, GC-MS |
| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry, NMR |
| Residual Solvents | Conforms to regulatory limits | Headspace GC-MS |
Characterization of Synthetic Intermediates and Final Product Purity
Rigorous analytical characterization at each stage of the synthesis is essential to ensure the identity and purity of all intermediates and the final this compound product. A combination of chromatographic and spectroscopic techniques is employed.
Synthetic Intermediates: Intermediates such as [¹³C₆]-catechol and [¹³C₆]-piperonal are typically characterized by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to confirm their identity and preliminary purity. Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the structural integrity and confirm the presence of the ¹³C-labeled ring.
Final Product Purity and Identity:
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for determining the chemical purity of the final product and quantifying any impurities. scirp.org
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact molecular weight of the final compound, which will be six mass units higher than its unlabeled counterpart, thus verifying the successful incorporation of the six ¹³C atoms.
The combination of these analytical methods provides a comprehensive characterization, confirming the structure, chemical purity, and isotopic integrity of the synthesized this compound, ensuring its suitability as a high-quality research standard.
Advanced Analytical Techniques Utilizing +/ Mdma 13c6 Hydrochloride As a Reference Standard
Mass Spectrometry Applications
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. In forensic and clinical toxicology, MS is widely used for the detection and quantification of drugs and their metabolites. The use of isotopically labeled internal standards, such as (+/-)-MDMA-13C6 Hydrochloride, is crucial for achieving high accuracy and precision in MS-based methods.
The accurate quantification of MDMA and its metabolites in biological samples (e.g., blood, urine) and forensic evidence is paramount for legal and medical purposes. oup.comnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are routinely employed for this purpose. nih.govnih.gov
In both GC-MS and LC-MS/MS analyses, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. researchgate.net this compound is an ideal internal standard for MDMA analysis because it has nearly identical chemical and physical properties to the unlabeled analyte. researchgate.net This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation.
During MS detection, the labeled internal standard is easily distinguished from the native analyte due to its higher mass. The ratio of the signal intensity of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the sample. This ratiometric approach corrects for variations in sample handling and instrument response, leading to more reliable results. researchgate.net
Table 1: Comparison of Analytical Methods for MDMA Quantification
| Analytical Method | Principle | Use of Internal Standard | Advantages |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Crucial for accuracy, corrects for injection volume variability and ionization suppression. nih.gov | High sensitivity and specificity. nih.gov |
| LC-MS/MS | Separation of compounds in a liquid phase followed by tandem mass analysis. | Essential for correcting matrix effects and variations in extraction recovery. nih.gov | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. nih.gov |
Biological and forensic samples are often complex matrices containing numerous endogenous and exogenous substances that can interfere with the analysis. These interferences, known as matrix effects, can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. chromatographyonline.comreddit.com
The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. chromatographyonline.com Since the internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring the accuracy of the measurement. This significantly enhances the precision and reliability of the analytical method. chromatographyonline.com
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes in a sample. researchgate.net In the context of illicit drug analysis, IRMS can be used to trace the geographical origin and synthetic route of MDMA by analyzing the stable isotope ratios of carbon, nitrogen, hydrogen, and oxygen. researchgate.netgriffith.edu.au
While this compound itself is a synthetic standard, the principles of IRMS are relevant to understanding the natural isotopic variations in MDMA precursors. researchgate.netgriffith.edu.auscribd.com The isotopic signature of the final MDMA product is influenced by the isotopic composition of the precursor chemicals used in its synthesis, such as safrole, isosafrole, or piperonal. medwinpublishers.com By comparing the isotope ratios of seized MDMA samples to a database of known precursors, it is possible to link different drug seizures and gain intelligence on trafficking networks. researchgate.net
After administration, MDMA is extensively metabolized in the body to various compounds, including 3,4-methylenedioxyamphetamine (MDA), 4-hydroxy-3-methoxymethamphetamine (HMMA), and 4-hydroxy-3-methoxyamphetamine (HMA). oup.com High-resolution mass spectrometry (HRMS) is a powerful tool for identifying and profiling these metabolites. researchgate.netnih.govnih.gov
The use of labeled standards like this compound in conjunction with HRMS can aid in the confident identification of metabolites. By administering the labeled compound in metabolic studies, researchers can easily distinguish drug-related metabolites from endogenous compounds in the complex biological matrix. The characteristic isotopic pattern of the labeled metabolites provides a clear signature for their identification. researchgate.net
Quantitative Analysis of MDMA and Related Analytes in Biological and Forensic Samples
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and composition of molecules. mmu.ac.ukresearchgate.net While chromatographic methods are more common for routine quantification, NMR offers a non-destructive and powerful alternative for the analysis of MDMA. mmu.ac.ukresearchgate.net
In NMR analysis, this compound can be used as a reference standard for both qualitative and quantitative purposes. Its well-defined chemical structure and isotopic labeling provide a clear and distinct signal in the NMR spectrum, which can be used for:
Structural Confirmation: The 13C-labeled positions in this compound will exhibit characteristic signals in the 13C NMR spectrum, which can be used to confirm the identity of the compound and assist in the structural elucidation of unknown related substances. nih.govojp.gov
Quantitative Analysis (qNMR): Quantitative NMR (qNMR) is a method for determining the concentration of a substance in a sample. By using a certified reference material like this compound with a known purity, it is possible to accurately quantify the amount of MDMA in a sample without the need for an identical calibration standard. mmu.ac.uk
Structural Elucidation and Purity Assessment of Labeled MDMA
The purity of the reference standard is paramount for its use in quantitative methods. Purity assessment is typically performed using a combination of chromatographic techniques, like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with mass spectrometry. This ensures that the measured response corresponds solely to the labeled compound, free from significant impurities that could compromise the accuracy of subsequent analyses. The comprehensive characterization of reference standards provides a benchmark for the structural elucidation of unknown or seized samples, where the fragmentation patterns and retention times of the certified standard and the analyte are compared.
Quantitative NMR (q-NMR) for Compound Quantification
Quantitative Nuclear Magnetic Resonance (q-NMR) is an absolute quantification method that can determine the concentration of a substance without the need for an identical calibration standard for the analyte itself. rsc.org The method relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal. For quantification, a certified internal standard of known concentration is added to the sample containing the analyte. nih.gov
While this compound is primarily used as an internal standard in mass spectrometry-based methods, its role in q-NMR is crucial for method validation and as a certified reference material to establish the purity of unlabeled MDMA standards. nih.govresearchgate.net In the development and validation of a ¹H q-NMR method for MDMA, the signal of a specific proton group on the MDMA molecule (e.g., the methylenedioxy protons) is integrated and compared to the integral of a signal from a certified internal calibrant. nih.govresearchgate.net The high purity and accurately known concentration of reference materials like this compound are essential for establishing the traceability and reliability of such quantitative methods.
Table 1: Comparison of Analytical Techniques for MDMA Quantification
This interactive table summarizes key features of q-NMR, UHPLC-MS/MS, and GC-MS for MDMA analysis.
| Feature | Quantitative NMR (q-NMR) | UHPLC-MS/MS | GC-MS |
|---|---|---|---|
| Principle | Signal intensity proportional to molar concentration | Chromatographic separation followed by mass-to-charge ratio detection | Chromatographic separation followed by mass-to-charge ratio detection |
| Primary Use | Absolute quantification, purity assessment, structural analysis | High-sensitivity quantification in complex matrices | Robust and reliable quantification, impurity profiling |
| Internal Standard | Non-interfering compound with known purity (e.g., maleic acid) | Stable isotope-labeled analog (e.g., MDMA-13C6) | Stable isotope-labeled analog (e.g., MDMA-d5, MDMA-13C6) |
| Sample Prep | Minimal, dissolution in deuterated solvent | Often requires extraction and filtration | May require extraction and derivatization |
| Speed | Fast (approx. 15 mins per sample) rsc.org | Very fast separation times (< 5 mins) | Slower run times (10-30 mins) uea.ac.uk |
| Selectivity | High, based on unique chemical shifts | Very high, based on retention time and mass fragmentation | Very high, based on retention time and mass fragmentation |
Chromatographic Separations in Conjunction with Isotopic Standards
In chromatographic methods, stable isotope-labeled internal standards (SIL-ISs) like this compound are the gold standard for accurate quantification. nih.gov They are added to samples at a known concentration at the beginning of the analytical process. Because the SIL-IS is nearly identical to the analyte, it experiences similar losses during sample extraction, and similar matrix effects (ion suppression or enhancement) during analysis by mass spectrometry. researchgate.net By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively corrected, leading to highly accurate and reproducible results. nih.govresearchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC) with Labeled Analytes
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles, leading to highly efficient and rapid separations. researchgate.net This high efficiency, however, can sometimes lead to the chromatographic separation of an analyte from its deuterium-labeled internal standard, compromising the standard's ability to compensate for matrix effects that occur at a specific retention time. researchgate.net
Studies have shown that 13C-labeled internal standards, such as this compound, are superior to their deuterium-labeled counterparts in UHPLC-MS/MS applications. nih.govresearchgate.net The larger mass difference in 13C-labeled standards has a negligible effect on the compound's chromatographic behavior, resulting in near-perfect co-elution with the unlabeled analyte. nih.gov This ensures that both the analyte and the internal standard experience the exact same conditions as they elute from the column and enter the mass spectrometer, providing the most accurate correction for ion suppression or enhancement. researchgate.netresearchgate.net
Table 2: Comparison of Isotopic Labels in UHPLC-MS/MS
This interactive table compares the performance of Deuterium-labeled and Carbon-13-labeled internal standards in UHPLC-MS/MS analysis.
| Characteristic | Deuterium-Labeled IS (e.g., MDMA-d5) | Carbon-13-Labeled IS (e.g., MDMA-13C6) |
|---|---|---|
| Co-elution with Analyte | May exhibit slight retention time shifts, especially in high-resolution UHPLC researchgate.net | Co-elutes perfectly with the unlabeled analyte nih.gov |
| Matrix Effect Compensation | Generally good, but can be compromised by chromatographic separation | Superior, as co-elution ensures both compounds experience identical matrix effects researchgate.netresearchgate.net |
| Isotopic Stability | Can be susceptible to back-exchange of deuterium (B1214612) atoms | Highly stable label with no risk of exchange |
| Mass Separation | Lower mass difference from analyte | Higher mass difference from analyte, reducing potential for isotopic crosstalk |
| Availability | More common and historically used | Becoming the preferred standard for high-accuracy methods |
Gas Chromatography (GC) with Labeled Analytes
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a robust and widely used technique for the analysis of MDMA. uea.ac.uknih.gov The method involves vaporizing the sample and separating its components in a capillary column before detection by the mass spectrometer. In forensic laboratories, GC-MS is often considered a "gold standard" for the identification and quantification of illicit substances. uea.ac.uk
The use of a stable isotope-labeled internal standard like this compound is critical for quantitative GC-MS analysis. nih.gov It corrects for variability in sample injection volume, potential degradation during thermal desorption in the injector, and ionization differences in the MS source. The internal standard is added prior to any sample preparation steps, such as liquid-liquid extraction, ensuring that it accounts for any analyte loss during the entire workflow. nih.gov The mass spectrometer detects both the unlabeled MDMA and the 13C6-labeled standard, and the ratio of their peak areas is used to calculate the concentration of MDMA in the original sample with high precision and accuracy. uea.ac.uk
Pharmacokinetic and Metabolic Research Investigations Using +/ Mdma 13c6 Hydrochloride
In Vitro Metabolic Disposition Studies
In vitro studies, which are conducted outside of a living organism, are fundamental to understanding the metabolic fate of MDMA. These experiments typically utilize liver microsomes, hepatocytes, and specific enzyme preparations to simulate metabolic processes in a controlled environment.
Characterization of Metabolic Pathways and Enzyme Systems
The metabolism of MDMA is intricate, involving two primary pathways. jcami.eunih.gov The major route is O-demethylenation of the methylenedioxy ring to form 3,4-dihydroxymethamphetamine (HHMA). dshs-koeln.deplos.org This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6 playing a significant role. dshs-koeln.deresearchgate.netmdpi.com Following this, HHMA is O-methylated by catechol-O-methyltransferase (COMT) to produce 4-hydroxy-3-methoxymethamphetamine (HMMA). dshs-koeln.deplos.org
A secondary, less prominent pathway involves the N-demethylation of MDMA to its primary metabolite, 3,4-methylenedioxyamphetamine (MDA), a reaction regulated by CYP2B6. dshs-koeln.de MDA can then undergo further metabolism to 3,4-dihydroxyamphetamine (HHA) and subsequently be O-methylated to 4-hydroxy-3-methoxyamphetamine (HMA). dshs-koeln.de Other CYP isoforms, including CYP1A2, CYP2B6, CYP2C19, and CYP3A4, also contribute to these metabolic transformations. researchgate.netmdpi.com The resulting metabolites can then be conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion. jcami.euresearchgate.net
It is noteworthy that MDMA can inhibit its own metabolism, specifically the action of CYP2D6, through the formation of a metabolic intermediate complex. jcami.eunih.govd-nb.info This mechanism-based inhibition can lead to non-linear pharmacokinetics, where plasma concentrations of MDMA increase disproportionately with the dose. dshs-koeln.ded-nb.info
Table 1: Key Enzymes Involved in MDMA Metabolism
| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction |
| Cytochrome P450 (CYP) | CYP2D6, CYP1A2, CYP2B6, CYP3A4, CYP2C19 | O-demethylenation, N-demethylation |
| Catechol-O-methyltransferase (COMT) | COMT | O-methylation of catechol metabolites |
| Sulfotransferases (SULTs) | Various | Sulfation of hydroxylated metabolites |
| UDP-glucuronosyltransferases (UGTs) | Various | Glucuronidation of hydroxylated metabolites |
Identification and Profiling of MDMA Metabolites in Biological Matrices
The use of (+/-)-MDMA-13C6 Hydrochloride as an internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the accurate identification and quantification of MDMA and its metabolites in various biological samples. researchgate.netjcami.euuab.cat These matrices include plasma, urine, oral fluid, and hair. researchgate.netsci-hub.se
The primary metabolites identified in these matrices are MDA, HHMA, HMA, and their conjugated forms. jcami.euuab.cat In human plasma, the main metabolites detected are DHMA 3-sulfate, HMMA sulfate, and HMMA glucuronide. plos.org Urine analysis reveals that a significant portion of MDMA is excreted as metabolites, with HMMA sulfate being a major excreted product. nih.gov Studies have shown that over 90% of the total DHMA and HMMA in urine are in their conjugated forms, primarily as sulfates. nih.gov The detection of these specific metabolites provides a more comprehensive picture of MDMA exposure and metabolism than measuring the parent compound alone.
Enantioselective Biotransformation of MDMA Stereoisomers
MDMA is a chiral molecule, existing as two enantiomers, (R)-MDMA and (S)-MDMA, which are typically present in a 1:1 racemic mixture. dshs-koeln.de Research has demonstrated that the metabolism of MDMA is stereoselective, with a preference for the (S)-enantiomer. plos.orgresearchgate.netnih.gov The enzyme CYP2D6, in particular, shows a higher affinity for metabolizing (S)-MDMA. dshs-koeln.deplos.org This leads to a faster elimination of the (S)-enantiomer and consequently higher plasma concentrations and a longer half-life for the (R)-enantiomer. nih.govresearchgate.net
This enantioselectivity is also observed in the formation of metabolites. For instance, the N-demethylation and demethylenation by CYP2C19 also show a preference for the S-enantiomers. researchgate.net The differential metabolism of the enantiomers may contribute to their distinct pharmacological and toxicological profiles. uab.catnih.gov For example, the (S)-(+)-isomer is reported to be a more potent neurotoxin. uab.cat
In Vivo Pharmacokinetic Studies in Animal Models
Animal models, particularly rodents, are crucial for studying the in vivo pharmacokinetics of MDMA, providing insights into its absorption, distribution, metabolism, and excretion in a whole-organism context.
Absorption and Distribution Kinetics in Rodent Models
Following administration in rodent models, MDMA is absorbed and distributed throughout the body. Studies in rats have shown that after subcutaneous administration, maximum plasma concentrations (Cmax) of MDMA are reached within approximately one hour. researchgate.net The distribution of MDMA and its metabolites is not uniform across tissues.
Research in rats has demonstrated non-linear kinetics at higher doses, meaning that a disproportionate increase in plasma MDMA levels occurs as the dose increases. researchgate.netnih.gov This is consistent with the in vitro finding of mechanism-based inhibition of its own metabolism. d-nb.info The volume of distribution of MDMA has been found to be smaller in female rats compared to males. oup.com
Table 2: Pharmacokinetic Parameters of MDMA in Rats (Subcutaneous Administration)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 2.5 mg/kg | 164.1 ± 47.1 | 0.6 ± 0.2 | Data not specified |
| 5 mg/kg | ~328 | 0.9 ± 0.6 | Data not specified |
| 10 mg/kg | ~820 | 1.1 ± 0.4 | Data not specified |
Data adapted from a study in rats. researchgate.net Cmax for 5 and 10 mg/kg are extrapolated from the provided fold-increase data.
Elimination and Excretion Profiles of Labeled MDMA and its Metabolites
The use of labeled this compound allows for the precise tracking of the elimination and excretion of MDMA and its metabolites. In rats, the half-life of MDMA is relatively short, around one to two hours, depending on the dose. researchgate.net The hydroxylated metabolites of MDMA are primarily excreted in the urine as glucuronide and sulfate conjugates. researchgate.net
A key difference in metabolism between rats and humans is the prominence of the N-demethylation pathway in rats, leading to a greater formation of MDA compared to humans. d-nb.inforesearchgate.net Additionally, in rats, glucuronide-conjugated metabolites are more predominant in urine. researchgate.net Studies have shown that in humans, a significant portion of the administered dose is recovered in the urine over several days, with HMMA sulfate being one of the most abundant metabolites. nih.gov After a low dose in humans, about 13% of the dose was excreted as HMMA sulfate. nih.gov The total urinary recovery of MDMA and its metabolites in humans over five days ranges from 24% to 52% of the administered dose. nih.gov
Application in Stable Isotope Labeling Kinetics (SILK) for Biochemical Pathway Elucidation
The use of stable, non-radioactive isotopes to label compounds has become a cornerstone of modern biomedical research, enabling precise tracking of molecules through complex biological systems. metsol.com The compound this compound is a version of MDMA where six of the carbon atoms in the molecule have been replaced with the heavy isotope, carbon-13. This labeling does not alter the chemical properties of the drug but increases its mass, allowing it to be distinguished from its naturally occurring, unlabeled counterpart by mass spectrometry. metsol.commdpi.com This technique, known as Stable Isotope Labeling Kinetics (SILK), provides a powerful platform for elucidating the intricate details of a drug's pharmacokinetic profile and its impact on endogenous biochemical pathways without the need for radioactive tracers. nih.govnih.govacs.org
The SILK methodology has been instrumental in advancing the understanding of protein turnover in the central nervous system (CNS), particularly in the context of neurodegenerative diseases like Alzheimer's. nih.govucl.ac.ukukisotope.com By administering a labeled precursor, typically an amino acid such as ¹³C₆-leucine, researchers can measure the rate at which this label is incorporated into newly synthesized proteins and the subsequent rate at which these labeled proteins are cleared. nih.gov This provides a dynamic view of protein metabolism, a significant advantage over static measurements of protein concentration. ucl.ac.uk
Concerns have been raised regarding the potential for 3,4-methylenedioxymethamphetamine (MDMA) to cause long-term neurotoxic effects, particularly to serotonergic and dopaminergic nerve terminals. researchgate.netva.gov Studies in animal models have shown that MDMA administration can lead to a reduction in markers of neuronal integrity, such as the serotonin (B10506) transporter (SERT) and the rate-limiting enzyme for serotonin synthesis, tryptophan hydroxylase (TPH). nih.govnih.gov Such findings have spurred investigations into whether MDMA alters the fundamental processes of protein synthesis and clearance in the brain, potentially leading to neuronal damage. mdpi.com
The SILK technique is uniquely suited to address these questions. In a hypothetical research context, the effect of MDMA on the turnover of key neuronal proteins could be assessed. While SILK studies typically use a labeled amino acid, the use of a labeled drug in conjunction with this method can help delineate drug-specific effects on protein homeostasis. In such a study, the administration of MDMA would be paired with the infusion of a labeled amino acid (e.g., ¹³C₆-leucine) to quantify the synthesis and clearance rates of proteins implicated in MDMA's neurotoxic profile.
By measuring the fractional synthesis rate (FSR) and fractional clearance rate (FCR) of proteins like SERT, TPH, and neurofilament light chain (NfL)—a general marker of axonal damage—researchers could determine if MDMA exposure leads to decreased production or accelerated degradation of these vital components. For instance, a reduction in the synthesis of SERT could explain the persistent deficits observed after MDMA exposure, reflecting a compromised ability of the neuron to repair or maintain its terminals. nih.gov Conversely, an increase in the clearance of a protein like NfL could indicate active axonal degeneration. nih.govucl.ac.uk
| Protein | Group | Fractional Synthesis Rate (FSR) (pools/day) | Fractional Clearance Rate (FCR) (pools/day) | Half-Life (t½) (days) |
|---|---|---|---|---|
| SERT (Serotonin Transporter) | Control | 0.050 | 0.050 | 13.9 |
| MDMA-Exposed | 0.035 | 0.052 | 13.3 | |
| TPH2 (Tryptophan Hydroxylase 2) | Control | 0.140 | 0.140 | 5.0 |
| MDMA-Exposed | 0.090 | 0.150 | 4.6 | |
| NfL (Neurofilament Light Chain) | Control | 0.013 | 0.013 | 53.3 |
| MDMA-Exposed | 0.014 | 0.025 | 27.7 |
Beyond its utility in proteomics, stable isotope labeling with this compound is an invaluable tool for metabolomics research. This approach allows for the precise tracing of the drug's metabolic fate and its impact on the broader landscape of endogenous metabolites. acs.org When the ¹³C₆-labeled drug is administered, mass spectrometry can differentiate between the drug's metabolites and other naturally occurring small molecules, providing a clear picture of its biotransformation. mdpi.com
Furthermore, this technique can reveal how the presence of MDMA perturbs endogenous metabolic pathways. acs.org Untargeted metabolomics studies have already shown that MDMA administration in humans leads to significant changes in various metabolites, including acylcarnitines, amino acids like tryptophan, and phospholipids. acs.orgnih.govacs.org These alterations suggest that MDMA impacts key cellular processes such as energy metabolism and oxidative stress. nih.govacs.org For example, changes in acylcarnitine levels point to an effect on fatty acid oxidation and mitochondrial energy production, which may be a response to increased energy demand induced by the drug. nih.govacs.org Similarly, fluctuations in tryptophan, the precursor to serotonin, are consistent with MDMA's profound effect on the serotonergic system. acs.orgnih.gov
Using this compound in a SILK-style metabolomics study would allow researchers to track these dynamic changes with high precision. By collecting samples over time, it becomes possible to map the temporal relationship between the drug's presence and the resulting shifts in the metabolome. This can help distinguish direct enzymatic inhibition or activation from downstream compensatory responses. Such data provides a detailed metabolic footprint of the drug's action, offering insights into its mechanisms of effect and potential toxicity. acs.orgnih.gov
| Metabolite | Time Post-Administration | Fold Change vs. Baseline (Mean ± SD) | Associated Pathway |
|---|---|---|---|
| Propionylcarnitine (C3) | 2 hours | 0.85 ± 0.10 | Fatty Acid Oxidation / Energy Metabolism |
| 8 hours | 0.70 ± 0.12 | ||
| 24 hours | 0.95 ± 0.08 | ||
| Tryptophan | 2 hours | 0.80 ± 0.09 | Serotonin Synthesis |
| 8 hours | 1.15 ± 0.15 | ||
| 24 hours | 0.90 ± 0.11 | ||
| Methionine Sulfoxide/Methionine Ratio | 2 hours | 1.10 ± 0.18 | Oxidative Stress |
| 8 hours | 1.45 ± 0.25 | ||
| 24 hours | 1.20 ± 0.20 |
Neurochemical and Mechanistic Studies Employing +/ Mdma 13c6 Hydrochloride in Animal Models
Investigation of Monoaminergic System Modulation
MDMA is known to exert its primary effects by modulating the monoaminergic systems, which include serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) pathways. The use of (+/-)-MDMA-13C6 Hydrochloride allows for detailed investigation into these interactions.
MDMA is a potent releaser and reuptake inhibitor of serotonin (5-HT). It interacts with the serotonin transporter (SERT), causing a reversal of its function and leading to a significant increase in extracellular 5-HT levels. This surge in serotonin is believed to be a primary contributor to the mood-elevating effects experienced by users.
Studies in animal models have demonstrated that MDMA administration leads to a substantial release of 5-HT in various brain regions. Research has shown that MDMA binds to SERT, which not only inhibits the reuptake of serotonin but also facilitates its release from the neuron. This dual action results in a rapid and pronounced elevation of synaptic 5-HT concentrations. Furthermore, repeated administration of MDMA can lead to long-term changes in the serotonergic system, including a decrease in the density of serotonin transporters. Some studies suggest that these changes may be indicative of neurotoxicity, particularly to 5-HT neurons. The administration of 75 mg of MDMA has been shown to induce a significant twofold increase in 5-HTT gene expression after 165 minutes.
The interaction with the 5-HT system is complex, involving various receptor subtypes. For instance, MDMA's effects on excitatory synaptic transmission in the hippocampus are mediated by the preferential activation of 5-HT1B receptors. Additionally, the activation of 5-HT2B receptors has been implicated in the reinforcing effects of MDMA.
Table 1: Effects of MDMA on the Serotonergic System in Animal Models
| Parameter | Effect of MDMA Administration | Key Findings |
|---|---|---|
| Serotonin (5-HT) Levels | Increased extracellular 5-HT | MDMA acts as a potent releaser and reuptake inhibitor of 5-HT. |
| Serotonin Transporter (SERT) Function | Reversal of transporter function | MDMA binds to SERT, causing it to work in reverse and release 5-HT. |
| 5-HTT Gene Expression | Increased expression | A 75 mg dose of MDMA led to a twofold increase in 5-HTT gene expression. |
| 5-HT1B Receptor Activation | Preferential activation in the hippocampus | Mediates the reduction of excitatory synaptic transmission. |
| 5-HT2B Receptor Activation | Implicated in reinforcing effects | Plays a role in the rewarding properties of MDMA. |
MDMA also influences the dopaminergic system, although its potency in releasing dopamine (DA) is less than its effect on serotonin. The drug causes an efflux of dopamine, contributing to its stimulant properties. In vivo microdialysis studies in rats have shown that MDMA administration significantly increases extracellular dopamine levels in the striatum.
The mechanism of MDMA-induced dopamine release is multifaceted. It involves direct action on the dopamine transporter (DAT), causing its reversal in a manner similar to its effect on SERT. Furthermore, the release of serotonin by MDMA can indirectly influence dopamine release. Studies have shown that blocking the effects of MDMA on serotonin release with fluoxetine (B1211875) significantly reduces the MDMA-induced increase in dopamine levels, suggesting a partial contribution of the serotonergic system to dopamine efflux. However, in vitro studies on striatal slices have indicated that MDMA can directly induce dopamine release independent of its effects on serotonin.
MDMA enhances the release of norepinephrine, contributing to its stimulant and physiological effects. In vitro studies have shown that MDMA is equally potent at increasing the outflow of both norepinephrine and serotonin. This release of norepinephrine contributes to effects such as increased heart rate and blood pressure. Research suggests that α1-adrenergic receptors play a role in the locomotor response to MDMA in rats, indicating the importance of noradrenergic pathways in the drug's stimulant effects.
Exploration of Neuroplasticity and Synaptic Remodeling Mechanisms
Emerging evidence suggests that psychedelic compounds, including MDMA, may induce structural and functional neuroplasticity. These changes, often referred to as psychoplastogenic effects, are characterized by rapid and sustained alterations in neuronal structure, such as dendritic growth and increased synaptic connections. This promotion of neuroplasticity is thought to be a potential mechanism underlying the long-term therapeutic effects of these compounds.
In animal models, MDMA administration has been shown to affect adult neurogenesis, though the results can vary depending on the experimental parameters. Some studies report a reduction in the proliferation rate of new cells in the dentate gyrus of the hippocampus, while others indicate that binge-like administration patterns primarily affect the survival of new cells. The concept of "iPlasticity" proposes that psychedelics create a state permissive for neuroplasticity, where new connections can be stabilized by subsequent experiences. MDMA has been shown to reopen critical periods for social reward learning in adulthood, a prime example of such induced plasticity.
Role of Oxytocinergic Signaling in MDMA-Induced Behavioral Responses
MDMA robustly stimulates the secretion of the neuropeptide oxytocin (B344502). This effect is thought to be a key mediator of the pro-social and empathogenic effects of the drug. Studies in both humans and animal models have shown that MDMA administration leads to increased plasma oxytocin levels.
The mechanism behind this oxytocin release appears to be linked to the serotonergic system. It is hypothesized that MDMA's activation of the serotonin system, particularly the 5-HT1A receptors, indirectly stimulates oxytocin release. In rats, pretreatment with a 5-HT1A receptor antagonist has been shown to block MDMA-induced increases in plasma oxytocin and reduce the associated pro-social behaviors. Furthermore, studies using c-Fos immunohistochemistry have demonstrated that MDMA activates oxytocin-synthesizing neurons in the hypothalamus, and this activation is significantly reduced by a 5-HT1A antagonist. In a rat model of PTSD, MDMA treatment was found to restore shock-induced downregulation of oxytocin receptors in the medial prefrontal cortex, and an oxytocin receptor antagonist prevented the therapeutic effects of MDMA on fear extinction and freezing behavior.
Long-Term Neurochemical Alterations and Compensatory Mechanisms in Animal Models
Repeated administration of MDMA in animal models can lead to long-term neurochemical alterations. One of the most documented long-term effects is the depletion of serotonin and damage to serotonin nerve terminals, which can persist long after the drug has been cleared from the body. Studies in primates have shown reduced numbers of serotonergic neurons even seven years after exposure to MDMA.
In rats, long-term treatment with MDMA has been shown to cause a decrease in the density of the serotonin transporter and tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. While some regeneration of the serotonergic system is observed over time, alterations in certain brain regions like the thalamus and hippocampus can persist for months. These long-term changes can also affect the function of various serotonin receptor subtypes.
Compensatory mechanisms may also come into play following chronic MDMA exposure. For example, while MDMA can induce the expression of the transcription factor ΔFosB in the nucleus accumbens, a key area for reward and addiction, the addictive potential of MDMA is considered to be lower than other stimulants like methamphetamine. Furthermore, studies on gene expression have revealed that chronic MDMA administration can modulate the expression of genes related to the opioid system, such as pro-opiomelanocortin (Pomc).
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,4-methylenedioxymethamphetamine (MDMA) |
| 5-hydroxytryptamine (5-HT, Serotonin) |
| Dopamine (DA) |
| Norepinephrine |
| Fluoxetine |
| Methamphetamine |
| Oxytocin |
| WAY 100635 |
| ΔFosB |
| Pro-opiomelanocortin (Pomc) |
Forensic and Toxicological Research Applications of +/ Mdma 13c6 Hydrochloride
Quantification of MDMA and Metabolites in Forensic and Illicit Drug Samples
Stable isotope-labeled internal standards are the gold standard for quantitative analysis using mass spectrometry. rsc.org (+/-)-MDMA-13C6 Hydrochloride serves as an ideal internal standard for the quantification of MDMA and its metabolites in various biological and seized samples. In methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the labeled standard is added to the sample at a known concentration before sample preparation and analysis. rsc.orgresearchgate.net
The chemical and physical properties of this compound are nearly identical to those of the unlabeled MDMA, meaning it behaves similarly during extraction, derivatization, and chromatography. However, due to the six 13C atoms, it has a molecular weight that is 6 Daltons higher than natural MDMA. This mass difference allows the mass spectrometer to distinguish between the analyte (MDMA) and the internal standard. By comparing the peak area of the analyte to that of the internal standard, a precise and accurate quantification can be achieved, correcting for any loss of analyte during sample processing or variations in instrument response. rsc.org
This technique is routinely applied to quantify MDMA and its primary metabolites, such as 3,4-methylenedioxyamphetamine (MDA), 4-hydroxy-3-methoxymethamphetamine (HMMA), and 4-hydroxy-3-methoxyamphetamine (HMA), in forensic samples like blood, urine, hair, and oral fluid. nih.govoup.comnih.govjcami.eu For instance, studies have successfully used deuterated analogs of MDMA as internal standards to quantify MDMA and its metabolites in human sweat and plasma. nih.govnih.gov The use of such standards is critical for obtaining reliable data in pharmacokinetic and toxicological studies. nih.gov
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for MDMA and its metabolites in various biological matrices using methods that employ isotopically labeled internal standards.
| Analyte | Matrix | LOD | LOQ |
| MDMA | Hair | 0.05 ng/mg | 0.10 ng/mg |
| MDA | Hair | 0.05 ng/mg | 0.10 ng/mg |
| MDEA | Hair | 0.05 ng/mg | 0.10 ng/mg |
| MDMA | Plasma | - | 10 ng/mL |
| MDA | Plasma | - | 10 ng/mL |
| MDMA | Sweat Patch | - | 2.5 ng/patch |
| MDA | Sweat Patch | - | 5 ng/patch |
Differentiation of MDMA from Isomeric and Isobaric Substances
A significant challenge in forensic drug analysis is the differentiation of MDMA from its isomers and other isobaric substances (compounds with the same nominal mass). For example, para-methoxyamphetamine (PMA) is an isomer of MDMA that is notoriously difficult to distinguish using standard mass spectrometry techniques alone. researchgate.net Similarly, a study identified 17 isomers and isobaric substances related to MDMA. researchgate.net
The use of chromatographic techniques coupled with mass spectrometry (LC-MS/MS or GC-MS) is essential for this differentiation. researchgate.netresearchgate.net While the mass spectra of these compounds can be very similar, their chromatographic retention times often differ. However, in cases of co-elution or complex matrices, definitive identification can still be challenging.
This is another area where this compound proves invaluable. By spiking a sample with the labeled standard, analysts can use it as a reference point. The known retention time and mass spectral fragmentation pattern of the labeled standard provide a high degree of confidence in the identification of the unlabeled MDMA in the sample. If a peak in the chromatogram has the same retention time as the internal standard and the expected mass difference, it strongly indicates the presence of MDMA. This is particularly useful in distinguishing MDMA from compounds like PMA, which may have similar fragmentation patterns but different retention times. researchgate.netresearchgate.net
The table below illustrates the mass-to-charge ratios (m/z) of key fragments observed in the mass spectra of MDMA and PMA, highlighting the challenge of differentiation based on mass spectrometry alone.
| Compound | Protonated Molecule [M+H]+ | Major Fragment Ions (m/z) |
| MDMA | 194 | 163, 135, 105, 77 |
| PMA | 166 | 151, 121, 91, 77 |
Data compiled from multiple sources. researchgate.netresearchgate.net
Source Profiling and Synthesis Route Elucidation Using Isotopic Signatures
The stable isotope ratios of elements like carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), and hydrogen (²H/¹H) in a seized drug sample can provide clues about its geographical origin and the synthetic route used in its production. nih.govgriffith.edu.aumdma.chnih.govresearchgate.netgriffith.edu.au This is because the isotopic composition of the starting materials (precursors) and any isotopic fractionation that occurs during the synthesis process can leave a unique "isotopic fingerprint" on the final product. griffith.edu.auresearchgate.netgriffith.edu.au
While the analysis of natural isotopic abundances is a powerful tool, research studies investigating these processes often utilize isotopically labeled compounds like this compound. By synthesizing MDMA from labeled precursors in a controlled laboratory setting, researchers can track the incorporation and potential fractionation of isotopes throughout different synthetic pathways. griffith.edu.aunih.gov This fundamental research helps to build the knowledge base needed to interpret the isotopic signatures of illicitly produced MDMA. griffith.edu.augriffith.edu.auresearchgate.net
For example, studies have investigated how the δ¹³C and δ¹⁵N values of MDMA vary depending on the precursors and synthetic methods used. mdma.chresearchgate.net This information can then be used to link different drug seizures to a common manufacturing batch or to exclude a common origin. The ability to differentiate between batches can be crucial intelligence for law enforcement agencies. nih.govmdma.chresearchgate.net Research has shown that while δ¹³C values may not always be conclusive on their own, the combination with δ¹⁵N analysis can provide greater discrimination between samples. mdma.ch
The following table presents a conceptual overview of how isotopic signatures might differ based on the precursor used.
| Precursor | Typical δ¹³C Range (‰) | Potential for Differentiation |
| Safrole (from sassafras oil) | -28 to -34 | Can vary based on geographical origin of the plant. |
| Piperonal (synthetic) | Can have a wider and different range compared to natural precursors. | May indicate a specific synthetic origin. |
| Helional (synthetic fragrance) | Can have significantly more negative δ¹³C values. | Suggests the use of non-traditional precursors. |
Data compiled from multiple sources. griffith.edu.aumdma.ch
Future Directions in +/ Mdma 13c6 Hydrochloride Research
Development of Novel Synthesis Routes for Enhanced Isotopic Purity and Efficiency
The utility of (+/-)-MDMA-13C6 Hydrochloride as a tracer and internal standard is fundamentally dependent on its isotopic purity and the efficiency of its synthesis. researchgate.netresearchgate.net While numerous synthetic pathways for racemic MDMA have been established, adapting these for isotopic labeling presents unique challenges. nih.govmdma.ch Most conventional syntheses begin from highly regulated precursors like safrole or piperonal. nih.govacs.org Future research is focused on developing novel routes that not only bypass these controlled substances but are also optimized for the incorporation of 13C atoms with high efficiency and isotopic enrichment.
Achieving high isotopic purity is paramount to avoid interference from naturally occurring isotopes and to ensure accurate quantification in mass spectrometry-based analyses. researchgate.netnih.gov Future synthetic strategies must incorporate rigorous purification steps and advanced analytical verification, such as high-resolution mass spectrometry and 13C-NMR, to confirm the level of isotopic enrichment and the precise location of the 13C atoms within the molecule. mdma.ch
| Synthetic Approach | Potential 13C Precursor | Key Advantages | Challenges for Isotopic Labeling |
|---|---|---|---|
| Classical Route from Safrole/Piperonal nih.gov | 13C-labeled methylamine (B109427) or nitroethane | Well-established chemistry | Use of controlled substances; potential for label scrambling. |
| Route from 5-bromo-1,3-benzodioxole acs.org | 13C2-labeled 1,2-propylene oxide | Avoids controlled precursors; modular approach. | Cost of labeled epoxide; requires multiple steps. |
| Chiral Aziridine Ring-Opening nih.govpublish.csiro.au | 13C-labeled Grignard reagent | Provides enantiopure product; high regioselectivity. | Availability of chiral precursors; multi-step synthesis. |
Integration with Advanced Multi-Omics Approaches in Preclinical Research
The use of stable isotope tracers is a cornerstone of metabolomics, proteomics, and lipidomics, collectively known as "multi-omics." researchgate.netnih.govliverpool.ac.uk Integrating this compound into these advanced analytical workflows offers a powerful method to map its metabolic network and understand its system-wide biological impact.
In metabolomics , using 13C-labeled MDMA allows for unambiguous identification of its metabolites. nih.govnih.gov By tracking the mass shift corresponding to the six 13C atoms, researchers can distinguish true drug-derived metabolites from endogenous background noise in complex biological samples. acs.org This approach, often called stable isotope tracing, can elucidate the complete metabolic fate of the parent compound, including primary pathways like O-demethylenation and N-dealkylation, as well as subsequent conjugation reactions. nih.govjcami.eu
In proteomics , stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) are common, but the use of a labeled compound can help identify protein targets. liverpool.ac.ukacs.org While not a direct labeling method for proteins, this compound can be used to study changes in the proteome in response to the compound. By comparing the proteomic profiles of systems treated with the labeled compound versus controls, researchers can identify proteins whose expression or turnover is altered, providing insights into the compound's mechanism of action.
In lipidomics , stable isotope tracing can reveal how a xenobiotic compound influences lipid metabolism. nih.govnih.gov Researchers can use this compound in conjunction with other labeled precursors (e.g., 13C-glucose) to investigate perturbations in key lipid pathways, such as fatty acid synthesis or membrane lipid remodeling, providing a more holistic view of the compound's cellular effects. nih.govthe-scientist.com
| Omics Field | Application of this compound | Key Research Questions Addressed |
|---|---|---|
| Metabolomics | Tracer for metabolite identification and flux analysis. nih.govnih.gov | What are the primary and secondary metabolites? What is the rate of metabolic conversion? jcami.eujcami.eu |
| Proteomics | Tool to probe for changes in protein expression and turnover. liverpool.ac.uk | Which proteins or pathways are affected by the compound's presence? |
| Lipidomics | Investigate perturbations in lipid metabolism and signaling. nih.govthe-scientist.com | Does the compound alter membrane composition or lipid signaling pathways? |
Expansion of Application in Complex Biological Systems and In Vivo Tracing
A significant future direction for this compound research is its expanded use in in vivo studies to trace the compound's journey through complex biological systems. nih.govresearchgate.net Stable isotope tracers are exceptionally well-suited for this purpose because they are non-radioactive and can be safely used to conduct repeated studies in the same subject, allowing each subject to serve as their own control. nih.gov
By administering this compound, researchers can perform detailed pharmacokinetic (PK) studies. nih.govumaryland.edu Using mass spectrometry to distinguish the labeled compound and its metabolites from their unlabeled, endogenous counterparts allows for precise measurement of absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govnih.gov This is particularly important for MDMA, which is known to exhibit non-linear pharmacokinetics, where small increases in dose can lead to disproportionately large increases in plasma concentration. jcami.eunih.gov The use of a 13C-labeled tracer can help elucidate the mechanisms behind this non-linearity, such as the potential for mechanism-based inhibition of metabolic enzymes like CYP2D6. jcami.eunih.gov
Standardization of Analytical Protocols for Inter-Laboratory Research Collaboration
For research on this compound to be robust and reproducible, the standardization of analytical protocols is essential. As a stable isotope-labeled internal standard, it is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC/MS). researchgate.net However, variability in sample preparation, chromatographic conditions, and mass spectrometer settings can lead to discrepancies between laboratories.
Future efforts must focus on establishing and validating standardized protocols for the extraction of this compound and its metabolites from various biological matrices, such as plasma, urine, and brain tissue. nih.gov This includes optimizing extraction efficiency and minimizing matrix effects that can interfere with accurate quantification. researchgate.net
Furthermore, the development of consensus guidelines for LC/MS method parameters is crucial. This would include specifying column chemistry, mobile phase composition, gradient elution profiles, and mass spectrometer settings (e.g., ionization mode, collision energy for tandem MS). researchgate.netmdma.ch The use of a common, well-characterized labeled internal standard like this compound is the first step, but ensuring all other aspects of the analytical workflow are harmonized will improve data quality and facilitate meta-analyses of results from different research groups. researchgate.net Inter-laboratory validation studies, or "round-robin" tests, will be necessary to assess the precision and accuracy of these standardized protocols and ensure that data generated in one lab can be confidently compared with data from another.
| Parameter for Standardization | Objective | Key Considerations |
|---|---|---|
| Sample Preparation | Ensure consistent recovery and minimize matrix effects. | Choice of extraction method (e.g., SLE, SPE); solvent selection. nih.gov |
| Chromatography | Achieve reproducible retention times and peak shapes. | Column type; mobile phase; flow rate; temperature. researchgate.net |
| Mass Spectrometry | Ensure consistent sensitivity, specificity, and quantification. | Ionization source settings; selection of precursor/product ions; dwell times. mdma.ch |
| Data Analysis | Standardize quantification and reporting. | Calibration curve model; integration parameters; correction for natural isotope abundance. researchgate.netnih.gov |
Q & A
Basic Research Questions
Q. How does the incorporation of 13C6 isotopes in MDMA hydrochloride enhance the accuracy of metabolic pathway analysis in neuropharmacological studies?
- Methodological Answer : The 13C6 label enables precise tracking of MDMA and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). Isotopic labeling reduces background noise in mass spectra, improving signal-to-noise ratios for detecting low-abundance metabolites. Researchers should pair labeled MDMA with unlabeled controls to differentiate endogenous vs. exogenous compounds. Validate isotopic enrichment (>99%) via high-resolution MS or 13C-NMR to ensure data reliability .
Q. What analytical techniques are critical for validating the chemical and isotopic purity of (+/-)-MDMA-13C6 Hydrochloride?
- Methodological Answer :
- Isotopic Purity : Use high-resolution mass spectrometry (HRMS) to confirm 13C6 incorporation and quantify isotopic enrichment.
- Chemical Purity : Employ reversed-phase HPLC with UV detection (λ = 210–280 nm) to assess impurities.
- Pharmacopeial Tests : Adapt standard protocols (e.g., clarity of solution, heavy metals testing) from pharmacopeial guidelines, such as those for dopamine hydrochloride, to ensure compliance with purity thresholds (e.g., heavy metals ≤20 μg/g) .
- Table 1 : Key Analytical Parameters
| Parameter | Method | Specification |
|---|---|---|
| Isotopic Enrichment | HRMS or 13C-NMR | ≥99% |
| Heavy Metals | ICP-MS | ≤20 μg/g |
| Loss on Drying | Gravimetric Analysis | ≤5.0 mg/g |
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow guidelines for handling psychoactive compounds:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Waste Disposal : Deactivate solutions with sodium hypochlorite before disposal.
- Training : Ensure personnel are trained in emergency response (e.g., spill management) and adhere to institutional biosafety protocols .
Q. How should researchers design controlled experiments to study the neurotoxic effects of this compound?
- Methodological Answer :
- Dose-Response Studies : Use a range of concentrations (e.g., 1–100 μM) in neuronal cell cultures, with unlabeled MDMA as a control.
- Endpoint Assays : Combine LC-MS metabolite profiling with apoptosis markers (e.g., caspase-3 activation).
- Blinding : Implement double-blinding for data collection to reduce bias.
- Reproducibility : Follow guidelines for experimental replication, including independent repeats (n ≥ 3) and statistical validation (p < 0.05) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo metabolic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare hepatic microsome assays (in vitro) with plasma/tissue samples from rodent models (in vivo).
- Kinetic Modeling : Use compartmental models to account for absorption differences. For example, adjust for protein binding in vivo using equilibrium dialysis.
- Controlled Variables : Standardize factors like diet, circadian rhythm, and co-administered drugs to minimize confounding .
Q. What strategies are effective for isolating and quantifying enantiomers of this compound in chiral-specific pharmacokinetic studies?
- Methodological Answer :
- Chiral Chromatography : Use amylose- or cellulose-based columns with polar organic mobile phases (e.g., hexane/isopropanol).
- Detection : Pair with circular dichroism (CD) spectroscopy to confirm enantiomeric identity.
- Data Interpretation : Normalize peak areas to account for matrix effects in biological samples (e.g., plasma). Report enantiomeric excess (ee) to quantify stereoselective metabolism .
Q. What experimental controls are critical when analyzing neurotoxicity data from this compound to distinguish direct toxicity from metabolic byproducts?
- Methodological Answer :
- Negative Controls : Use 13C6-labeled analogs of non-toxic compounds (e.g., glucose) to rule out isotopic effects.
- Inhibition Studies : Co-administer CYP450 inhibitors (e.g., ketoconazole) to isolate parent drug vs. metabolite effects.
- Omics Integration : Combine transcriptomic data (RNA-seq) with metabolic profiling to identify pathways linked to toxicity .
Q. How should researchers address variability in long-term stability studies of this compound in biological matrices?
- Methodological Answer :
- Storage Conditions : Test stability at -80°C (long-term), -20°C (short-term), and 4°C (benchmark).
- Matrix Effects : Compare recovery rates in plasma, urine, and brain homogenates using spike-and-recovery assays.
- Degradation Markers : Monitor for dechlorination or isotopic scrambling via HRMS over time .
Q. What statistical approaches are recommended for cross-study comparisons of this compound pharmacokinetic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
